Acipimox-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acipimox-d4 is a deuterated form of acipimox, a niacin derivative used primarily as a lipid-lowering agent. It is known for its ability to reduce triglyceride levels and increase high-density lipoprotein cholesterol. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of acipimox due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of acipimox-d4 involves the deuteration of acipimox. The process typically starts with 5-methylpyrazine-2-carboxylic acid. This compound is dissolved in purified water, and concentrated hydrochloric acid is added to form a salt. An oxidant is then introduced to facilitate the formation of the nitrogen oxide, followed by cooling and crystallization to obtain acipimox .
Industrial Production Methods
For industrial production, the method is scaled up to ensure higher yield and purity. The process involves careful control of reaction conditions to avoid the use of metal catalysts, which simplifies the preparation process and makes it more suitable for large-scale production .
化学反应分析
Types of Reactions
Acipimox-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound back to its precursor forms.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms in the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced forms of this compound, as well as substituted derivatives that can be used for further chemical analysis and research .
科学研究应用
Acipimox-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference compound in mass spectrometry to study metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the biological effects of lipid-lowering agents and their impact on cellular metabolism.
Medicine: Investigated for its potential therapeutic effects in treating hyperlipidemia and related metabolic disorders.
Industry: Utilized in the development of new lipid-lowering drugs and formulations
作用机制
Acipimox-d4, like acipimox, acts on the niacin receptor 1, inhibiting the enzyme triglyceride lipase. This inhibition reduces the concentration of fatty acids in the blood plasma and their inflow into the liver. Consequently, the production of very-low-density lipoprotein cholesterol in the liver is reduced, leading to a decrease in low-density lipoprotein cholesterol and an increase in high-density lipoprotein cholesterol .
相似化合物的比较
Similar Compounds
Nicotinic Acid: Another niacin derivative used as a lipid-lowering agent.
Laropiprant: Often combined with nicotinic acid for enhanced lipid-lowering effects.
Fibrates: A class of compounds used to lower triglyceride levels and increase high-density lipoprotein cholesterol
Uniqueness
Acipimox-d4 is unique due to its deuterated nature, which allows for more precise tracking and analysis in scientific studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not easily obtainable with non-deuterated compounds .
生物活性
Acipimox-d4 is a deuterated analogue of acipimox, a nicotinic acid derivative primarily used for its lipid-lowering effects. This compound has garnered attention for its potential biological activities, particularly in metabolic and mitochondrial functions. This article reviews the biological activity of this compound, emphasizing its effects on lipid metabolism, mitochondrial function, and potential therapeutic applications.
Overview of this compound
Acipimox is known for its antilipolytic properties, primarily inhibiting the breakdown of fats in adipose tissue. The incorporation of deuterium in this compound enhances its stability and allows for more precise tracking in metabolic studies. This modification is particularly useful in pharmacokinetic studies and understanding the compound's biological mechanisms.
Acipimox functions by activating the G protein-coupled receptor GPR109A, which mediates the effects of niacin. This activation leads to a reduction in free fatty acid release from adipose tissue, subsequently lowering triglyceride levels in the bloodstream. Additionally, it has been shown to influence mitochondrial biogenesis and function.
Lipid Metabolism
This compound has been studied for its effects on lipid profiles in various populations:
- Type 2 Diabetes Patients : A study involving 30 non-obese Type 2 diabetic patients demonstrated that Acipimox significantly reduced serum triglycerides (from 2.91 ± 1.75 to 2.05 ± 1.08 mg/dL) and total cholesterol (from 6.26 ± 1.17 to 5.66 ± 1.02 mg/dL) without adversely affecting blood glucose control .
- Hyperlipoproteinemia : In patients with type IV hyperlipoproteinemia, Acipimox at a dose of 750 mg/day resulted in a significant reduction in plasma triglyceride levels (434 ± 60 vs. 777 ± 224 mg/dL) after treatment .
Mitochondrial Function
Research indicates that Acipimox may enhance mitochondrial function:
- Mitochondrial Gene Expression : In a study involving patients with type 2 diabetes, two weeks of Acipimox treatment led to significant upregulation of genes involved in oxidative phosphorylation, increased skeletal muscle ATP content, and improved ex vivo mitochondrial respiration .
- Sarcopenia Trials : Ongoing trials are investigating whether Acipimox can improve skeletal muscle NAD concentrations and mitochondrial respiratory chain function in older adults with sarcopenia . These studies aim to establish Acipimox as a potential therapeutic agent for improving muscle function in this demographic.
Case Studies
Several case studies have highlighted the effectiveness of Acipimox:
- Case Study on Insulin Sensitivity : A double-blind study showed that Acipimox improved insulin sensitivity without altering blood glucose levels in Type 2 diabetic patients . This finding suggests that Acipimox could be beneficial for managing dyslipidemia while maintaining glycemic control.
- Long-term Effects on Lipid Profiles : In a nine-month study involving patients with severe hypertriglyceridemia, long-term administration of Acipimox resulted in significant improvements in HDL cholesterol levels (+33.3%) and modifications in lipoprotein composition .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Study Focus | Population | Key Findings |
---|---|---|
Lipid Profile | Type 2 Diabetic Patients | Reduced triglycerides and cholesterol without glucose impact |
Mitochondrial Function | Type 2 Diabetic Patients | Upregulation of mitochondrial genes; increased ATP content |
Sarcopenia Trials | Older Adults | Potential improvement in muscle NAD concentrations |
Long-term Lipid Effects | Severe Hypertriglyceridemia | Significant increase in HDL cholesterol |
属性
IUPAC Name |
3-deuterio-4-oxido-5-(trideuteriomethyl)pyrazin-4-ium-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)/i1D3,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQOOSBJCLSSEY-VYMTUXDUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=[N+]1[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=[N+](C(=CN=C1C(=O)O)C([2H])([2H])[2H])[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。